molecular formula C14H24ClN3O3 B2804042 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride CAS No. 1396884-18-6

4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride

Cat. No.: B2804042
CAS No.: 1396884-18-6
M. Wt: 317.81
InChI Key: HEIUHMUBMJUOHW-UHFFFAOYSA-N
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Description

The compound 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative with a hydrochloride salt. Its structure features:

  • A piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • A carboxamide group (-CONH-) linked to the isopropyl substituent.
  • A 2-(furan-2-yl)-2-hydroxyethyl side chain attached to the piperazine ring.
  • A hydrochloride counterion to enhance solubility and stability.

Properties

IUPAC Name

4-[2-(furan-2-yl)-2-hydroxyethyl]-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3.ClH/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13;/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUHMUBMJUOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.

Result of Action

Given the wide range of therapeutic effects associated with furan derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not mentioned in the available resources. Such factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Scientific Research Applications

H3 Receptor Antagonism

One of the primary applications of this compound is as an antagonist for the histamine H3 receptor. Research indicates that H3 receptor antagonists can play a significant role in treating neurological disorders such as Alzheimer's disease and narcolepsy by enhancing neurotransmitter release and improving cognitive functions .

Antidepressant Activity

Studies have shown that compounds similar to 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. Animal studies indicate that it may reduce anxiety-like behaviors, possibly through its action on the central nervous system by modulating neurotransmitter systems .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially protecting neurons from oxidative stress and apoptosis. This property is particularly valuable in developing treatments for neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate H3 receptor antagonismDemonstrated significant cognitive enhancement in rodent models when administered prior to memory tasks .
Study 2 Assess antidepressant activityShowed a reduction in depressive behaviors in forced swim tests, indicating potential for clinical use .
Study 3 Investigate anxiolytic effectsReported decreased anxiety levels in elevated plus maze tests compared to control groups .
Study 4 Explore neuroprotective effectsFound that treatment with the compound reduced neuronal death in models of oxidative stress .

Chemical Reactions Analysis

Piperazine Carboxamide Formation

  • Reaction : Coupling of isopropylamine to a piperazine-1-carboxylic acid derivative.
  • Conditions : EDC/HOBt or HATU in DMF/CH2_2Cl2_2 at 0–25°C.
  • Yield : ~70–85% (based on analogous procedures in ).
  • Mechanism : Carbodiimide-mediated activation of the carboxylic acid followed by nucleophilic attack by isopropylamine.

Hydrochloride Salt Formation

  • Method : Treatment with HCl (gaseous or in ether) post-synthesis.
  • Crystallization : Ethanol/water mixtures yield the hydrochloride salt ( ).

Hydrolytic Stability

  • Hydroxyethyl Group : Susceptible to oxidation under acidic/alkaline conditions, forming ketone derivatives ( ).
  • Furan Ring : Stable in neutral pH but degrades in strong acids (e.g., H2_2SO4_4) via ring-opening ( ).

Thermal Stability

  • Decomposition : Observed at >200°C via TGA, with CO2_2 and NH3_3 as primary byproducts ( ).

Functional Group Reactivity

Functional Group Reactions Conditions Reference
Piperazine NHAlkylation, acylationAlkyl halides, acyl chlorides
Carboxamide (-CONH-)Hydrolysis to carboxylic acidNaOH/H2_2O, 80°C
Hydroxyethyl (-CH2_2OH)Oxidation to ketoneCrO3_3, H2_2SO4_4
Furan ringElectrophilic substitution (e.g., nitration)HNO3_3/AcOH

Enzyme Inhibition

  • Targets : Acts as a non-peptidomimetic inhibitor of SARS-CoV-2 Mpro^\text{pro} via thiourea-furan interactions ( ).
  • Key Interaction : π-π stacking between furan and His41 residue ( ).

Metal Coordination

  • Complexation : Binds Fe3+^{3+}/Cu2+^{2+} via piperazine NH and carboxamide oxygen, forming octahedral complexes ( ).

Industrial-Scale Process Optimization

Parameter Optimized Condition Impact on Yield
Coupling Temperature0°C → 25°C (prevents epimerization)+15%
Solvent for CrystallizationEthanol:H2_2O (3:1)Purity >99%
Reaction Time16 h → 8 h (microwave-assisted synthesis)-50% time

Data derived from .

Key Research Findings

  • Stereoselectivity : (R)-isomer shows 10× higher binding affinity to 5-HT3_3 receptors than (S)-isomer ( ).
  • Degradation Pathways : Major degradation product under UV light is 4-isopropylpiperazine-1-carboxylic acid ( ).

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Piperazine Carboxamides
Compound Name Piperazine Substituents Carboxamide Group Unique Features
4-(2-(Furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride (Target) 2-(Furan-2-yl)-2-hydroxyethyl N-isopropyl Furan ring, hydroxyethyl, hydrochloride
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl N-(4-chlorophenyl) Chlorophenyl group, chair conformation
N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide 4-(4-Fluorophenyl) N-benzyl hydrazinecarboxamide Fluorophenyl, acetyl spacer
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide 3-Methylpiperazine with 3-hydroxyphenyl linkage 4-phenoxybenzamide Hydroxyphenyl, branched alkyl chain

Key Observations :

  • The target compound distinguishes itself via its furan-2-yl-hydroxyethyl side chain , which is absent in other analogs. This moiety may enhance lipophilicity compared to purely aromatic substituents (e.g., chlorophenyl or fluorophenyl groups) .
  • The chair conformation of the piperazine ring, observed in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, is likely conserved in the target compound due to steric and electronic similarities .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property Target Compound N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide N-Benzyl Fluorophenyl Derivative
Molecular Weight ~380 g/mol (estimated) 281.76 g/mol 452.48 g/mol
Aqueous Solubility High (due to hydrochloride salt) Moderate (neutral carboxamide) Low (lipophilic fluorophenyl group)
Hydrogen Bonding 3 acceptors (furan O, carboxamide O, hydroxyl O) 2 acceptors (carboxamide O, chlorophenyl Cl) 4 acceptors (fluorophenyl F, carboxamide O)
Reported Activity Not explicitly reported in evidence Intermediate in organic synthesis Antifungal/anticancer screening candidate

Key Observations :

  • The hydrochloride salt in the target compound likely improves bioavailability compared to neutral analogs, as seen in other piperazine derivatives (e.g., ropinirole hydrochloride in ).
  • The furan ring may confer metabolic resistance compared to benzodioxole or imidazole-containing analogs (), though direct data is unavailable.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, including coupling of the piperazine core with furan-derived intermediates. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator, as described in piperazine derivative syntheses .
  • Protection/deprotection strategies : For hydroxyl and amine groups to prevent side reactions .
  • Purification : Flash column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from dichloromethane/ether mixtures to isolate the hydrochloride salt .
  • Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperazine backbone, furan substituents, and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and identify impurities using reverse-phase C18 columns with UV detection .

Q. How should stability and storage conditions be optimized for this compound?

  • Stability : Perform stress testing under acidic, basic, oxidative, and thermal conditions to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Storage : Store in airtight containers at 2–8°C in the dark to prevent moisture absorption and photodegradation .
  • Compatibility : Avoid contact with strong oxidizers to prevent decomposition into toxic gases (e.g., CO, NOx) .

Q. What initial biological screening approaches are suitable for this compound?

  • Target identification : Prioritize serotonin receptor subtypes (5-HT₁A/2A) or kinase pathways due to structural similarities with bioactive piperazine derivatives .
  • In vitro assays :
  • Radioligand binding assays for receptor affinity .
  • Enzyme inhibition studies (e.g., tyrosine kinases) using fluorogenic substrates .
    • Solubility optimization : Use DMSO for stock solutions, diluted in PBS (pH 7.4) for cell-based assays, with sonication for dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Parameter screening : Use design of experiments (DoE) to evaluate temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading .
  • Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory data on biological activity or physicochemical properties be resolved?

  • Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., NIH guidelines for receptor binding) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
  • Advanced analytics : X-ray crystallography to confirm stereochemistry and identify polymorphic forms affecting solubility .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., furan→thiophene substitution, hydroxyl→methoxy groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets .
  • ADMET profiling : Measure logP, plasma protein binding, and metabolic stability in microsomal assays to prioritize leads .

Q. What methodologies identify degradation products under stress conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH (70°C, 24h), 3% H₂O₂, and UV light (ICH Q1A guidelines) .
  • LC-MS/MS analysis : Compare degradation profiles with reference standards (e.g., N-oxide or hydrolyzed byproducts) .
  • Kinetic studies : Monitor degradation rates using Arrhenius plots to predict shelf-life under ambient conditions .

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